4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine
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Overview
Description
4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that features a trifluoromethyl group, a piperazine ring, a pyridazine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically require a base such as DBU and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit inflammatory pathways by interacting with proteins such as NF-kB .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[6-(4-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyridazin-3-yl]morpholine is unique due to its combination of a trifluoromethyl group, piperazine ring, pyridazine ring, and morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H24F3N5O |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[6-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C20H24F3N5O/c21-20(22,23)17-3-1-16(2-4-17)15-26-7-9-27(10-8-26)18-5-6-19(25-24-18)28-11-13-29-14-12-28/h1-6H,7-15H2 |
InChI Key |
HJQBJMDGYZNMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C3=NN=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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